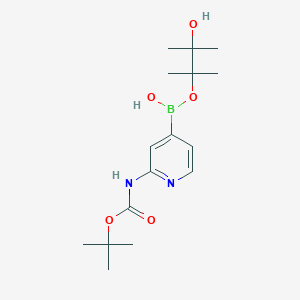
Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the p-Methoxyphenyl Group: This step involves the substitution reaction where p-methoxyphenyl halide reacts with the piperazine core.
Attachment of the Trimethoxycinnamoyl Group: The final step involves the reaction of the intermediate with 3,4,5-trimethoxycinnamoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cinnamoyl double bond, converting it to a saturated alkyl chain.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Piperazine derivatives, including Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide, have been studied for various applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their potential as enzyme inhibitors.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride
- Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, sulfate
Uniqueness
The hydrobromide salt form of the compound may exhibit different solubility and stability properties compared to other salt forms, potentially affecting its pharmacokinetics and pharmacodynamics.
Eigenschaften
CAS-Nummer |
37399-58-9 |
|---|---|
Molekularformel |
C25H33BrN2O5 |
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
(E)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one;hydrobromide |
InChI |
InChI=1S/C25H32N2O5.BrH/c1-29-22-9-6-20(7-10-22)27-15-13-26(14-16-27)12-11-21(28)8-5-19-17-23(30-2)25(32-4)24(18-19)31-3;/h5-10,17-18H,11-16H2,1-4H3;1H/b8-5+; |
InChI-Schlüssel |
KCMDIHWIVFNRSU-HAAWTFQLSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Br |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)




![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)

![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)




![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
